molecular formula C22H28N4O2 B2774554 1-(3,4-dimethylphenyl)-5-oxo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyrrolidine-3-carboxamide CAS No. 2097924-42-8

1-(3,4-dimethylphenyl)-5-oxo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyrrolidine-3-carboxamide

Cat. No.: B2774554
CAS No.: 2097924-42-8
M. Wt: 380.492
InChI Key: UPKAPGJVDDQRPI-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. Pyrrolidine is a common scaffold in medicinal chemistry and is known for its diverse pharmacological effects . The compound also contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their antileishmanial and antimalarial activities .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

  • Research on pyrazolopyridines and pyrazolopyrimidines demonstrates the versatility of pyrazole derivatives in synthesizing complex heterocyclic structures, which could suggest potential methodologies for synthesizing or modifying compounds like the one you're interested in. These studies offer insights into the chemical behavior and structural analysis of similar compounds, highlighting their importance in heterocyclic chemistry and potential applications in medicinal chemistry (Quiroga et al., 1999), (Silvestri et al., 2008).

Molecular Modeling and Receptor Affinity Studies

  • Studies have explored cannabinoid receptor affinity and molecular modeling of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, indicating the potential for compounds with pyrazole cores to interact with biological receptors, suggesting avenues for research into the biological activities of similar compounds (Silvestri et al., 2008).

Antimicrobial and Antitumor Activities

  • Certain pyrazolopyridines and pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antimicrobial and antitumor activities . These findings underscore the potential pharmaceutical applications of pyrazole derivatives, pointing towards the need for further exploration of similar compounds' bioactivities (El‐Borai et al., 2013), (Bondock et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica, a parasite that causes leishmaniasis .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-oxo-N-(4-pyrazol-1-ylcyclohexyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-15-4-7-20(12-16(15)2)25-14-17(13-21(25)27)22(28)24-18-5-8-19(9-6-18)26-11-3-10-23-26/h3-4,7,10-12,17-19H,5-6,8-9,13-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKAPGJVDDQRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3CCC(CC3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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